L-Alanyl-L-proline

Catalog No.
S662686
CAS No.
13485-59-1
M.F
C8H14N2O3
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-proline

CAS Number

13485-59-1

Product Name

L-Alanyl-L-proline

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1

InChI Key

WPWUFUBLGADILS-WDSKDSINSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)O)N

Synonyms

1-L-Alanyl-L-proline; 101: PN: US20070066537 PAGE: 17 Claimed Protein; 150: PN: EP2161028 PAGE: 10 Claimed Protein; 443: PN: WO2005081628 SEQID: 445 Claimed Protein; 76: PN: WO2011146121 PAGE: 115 Claimed Sequence; Alanylproline; L-α-Alanyl-L-proline

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+]

The exact mass of the compound L-Alanyl-L-proline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Alanyl-L-proline (CAS 13485-59-1) is a defined, high-purity dipeptide comprising L-alanine and L-proline linked by a peptide bond. In industrial and advanced research settings, it is primarily procured as a high-value chiral building block and a specialized biochemical substrate. Its structural incorporation of a rigid pyrrolidine ring imparts unique cis-trans isomerization properties and specific proteolytic resistance. Commercially, it serves as the critical penultimate intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, a highly specific substrate for prolidase (peptidase D) in diagnostic assays, and a highly soluble, stable nutrient source in intensified mammalian cell culture media[REFS-1, REFS-2].

Substituting L-alanyl-L-proline with a generic mixture of free L-alanine and L-proline monomers, or with structurally similar dipeptides like glycyl-L-proline, fundamentally disrupts downstream applications. In active pharmaceutical ingredient (API) manufacturing, using amino acid monomers requires multiple protection, coupling, and deprotection steps, severely degrading overall yield and increasing process mass intensity[1]. In enzymatic assays, prolidase exhibits strict structural and stereochemical requirements; substituting with glycyl-L-proline alters the Michaelis-Menten kinetics and prevents the precise NMR-based resolution of cis/trans isomer cleavage rates. Furthermore, in biomanufacturing, free amino acids lack the specific transporter-mediated uptake kinetics provided by the intact dipeptide, leading to suboptimal cellular internalization and potential media precipitation in high-density cultures [2].

Direct Precursor Efficiency in Enalapril API Synthesis

L-Alanyl-L-proline serves as the direct penultimate precursor in the synthesis of the ACE inhibitor enalapril. Utilizing the pre-formed dipeptide allows for direct reductive alkylation with ethyl 2-oxo-4-phenylbutyrate over a Raney nickel catalyst. This continuous or batch process can achieve yields of up to 90% when optimized, completely bypassing the need for sequential protection, coupling, and deprotection of L-alanine and L-proline monomers [1].

Evidence DimensionSynthetic steps and reaction efficiency
Target Compound Data1-step reductive alkylation (up to 90% yield in optimized continuous flow)
Comparator Or BaselineSequential monomer assembly (requires minimum 3 additional protection/deprotection steps)
Quantified DifferenceEliminates ≥3 synthetic steps and associated reagent waste
ConditionsReductive alkylation with ethyl 2-oxo-4-phenylbutyrate over Raney Ni

Procuring the pre-formed dipeptide drastically reduces cycle times, solvent usage, and process complexity in commercial ACE inhibitor manufacturing.

Isomer-Specific Substrate Resolution for Prolidase Assays

In enzymatic studies of prolidase (peptidase D), L-alanyl-L-proline provides exceptional utility due to its distinct cis-trans isomerization about the peptide bond. High-resolution 1H and 13C NMR spectroscopy reveals well-resolved resonances for each isomer, demonstrating that prolidase has absolute specificity for the trans isomer of L-alanyl-L-proline. This allows for the precise calculation of unitary rate constants, yielding an activation energy of approximately 87.0 kJ/mol for isomerization—a level of kinetic resolution not easily achieved with generic substrates [1].

Evidence DimensionKinetic resolution of enzymatic cleavage
Target Compound DataAbsolute specificity for the trans isomer with distinct NMR resonance resolution
Comparator Or BaselineStandard generic substrates (e.g., Gly-Pro)
Quantified DifferenceEnables direct measurement of cis-trans isomerization activation energy (~87.0 kJ/mol) during hydrolysis
ConditionsIn vitro hydrolysis by porcine kidney prolidase monitored by 1H/13C NMR

Essential for researchers developing precise diagnostic assays for prolidase deficiency or mapping collagen metabolism pathways.

Enhanced Cellular Uptake and Stability in Biomanufacturing

In intensified Chinese Hamster Ovary (CHO) cell culture processes, L-alanyl-L-proline is utilized to overcome the limitations of free amino acids. The dipeptide is efficiently transported into the cell via specific dipeptide transporters before being cleaved intracellularly into its constituent amino acids. This mechanism prevents extracellular degradation and avoids the solubility limits and pH fluctuations associated with high concentrations of free L-proline and L-alanine, thereby supporting higher viable cell densities [1].

Evidence DimensionMedia stability and cellular uptake efficiency
Target Compound DataRapid intracellular import via specific dipeptide transporters
Comparator Or BaselineFree L-Alanine and L-Proline monomer mixtures
Quantified DifferenceBypasses monomer solubility limits and extracellular degradation pathways
ConditionsFed-batch CHO cell culture media supplementation

Allows bioprocess engineers to formulate highly concentrated, stable feed media without the risk of precipitation or premature degradation.

Commercial API Manufacturing (ACE Inhibitors)

L-Alanyl-L-proline is the exact precursor of choice for synthesizing enalapril and related analogs via reductive alkylation, streamlining the synthetic route by eliminating multiple peptide coupling and deprotection steps [1].

Prolidase Deficiency Diagnostics and Research

As a highly specific substrate for peptidase D that allows for the resolution of cis/trans isomer cleavage, it is used in clinical biochemistry and NMR/CE-based assays to quantify prolidase activity and study collagen turnover [2].

Advanced Cell Culture Media Formulation

Procured by biopharmaceutical manufacturers to supply stable, highly soluble proline and alanine in fed-batch CHO cell cultures, leveraging dipeptide transport mechanisms to boost monoclonal antibody titers without media precipitation [3].

Physical Description

Solid

XLogP3

-2.7

LogP

-3.11

Other CAS

13485-59-1

Dates

Last modified: 08-15-2023

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